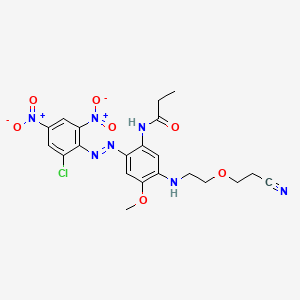![molecular formula C24H16O4 B1616962 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one CAS No. 5627-39-4](/img/structure/B1616962.png)
3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely recognized for its use as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic solutions . This compound belongs to the class of phthalein dyes and has been extensively studied for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenolphthalein can be synthesized through the condensation reaction of phthalic anhydride with phenol in the presence of a sulfuric acid catalyst. The reaction typically involves heating the mixture to around 120-130°C, resulting in the formation of phenolphthalein along with water as a byproduct .
Industrial Production Methods
In industrial settings, phenolphthalein is produced using a similar condensation reaction but on a larger scale. The process involves the continuous feeding of phthalic anhydride and phenol into a reactor, where they are heated and catalyzed by sulfuric acid. The resulting product is then purified through recrystallization and filtration to obtain high-purity phenolphthalein .
Análisis De Reacciones Químicas
Types of Reactions
Phenolphthalein undergoes several types of chemical reactions, including:
Oxidation: Phenolphthalein can be oxidized to form phenolphthalein quinone.
Reduction: It can be reduced to form leuco-phenolphthalein, a colorless compound.
Substitution: Phenolphthalein can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Phenolphthalein quinone.
Reduction: Leuco-phenolphthalein.
Substitution: Nitro-phenolphthalein, halogenated phenolphthalein.
Aplicaciones Científicas De Investigación
Phenolphthalein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in acid-base titrations and as a reagent in various chemical reactions.
Biology: Employed in the Kastle-Meyer test for the detection of blood.
Medicine: Historically used as a laxative, although its use has declined due to safety concerns.
Industry: Utilized in water treatment applications and as a component in certain types of dyes and pigments
Mecanismo De Acción
Phenolphthalein acts as a pH indicator by undergoing a structural change in response to the pH of the solution. In acidic conditions, it remains colorless due to the non-ionized form. In basic conditions, it loses protons and forms a pink-colored ionized species. This transition occurs around a pH range of 8.3 to 10.0 . The molecular targets involved in this process are the hydroxyl groups on the phenyl rings, which participate in the protonation and deprotonation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenolphthalein: 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one.
Bromothymol Blue: Another pH indicator with a different pH transition range.
Methyl Red: A pH indicator that transitions from red to yellow over a pH range of 4.4 to 6.2.
Uniqueness
Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range, making it highly useful for specific titration applications. Its structural stability and ease of synthesis also contribute to its widespread use in various fields .
Propiedades
Número CAS |
5627-39-4 |
|---|---|
Fórmula molecular |
C24H16O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4,4-bis(4-hydroxyphenyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C24H16O4/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)21-6-2-4-15-3-1-5-20(22(15)21)23(27)28-24/h1-14,25-26H |
Clave InChI |
JCXWFZRDEFLLDH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
| 5627-39-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


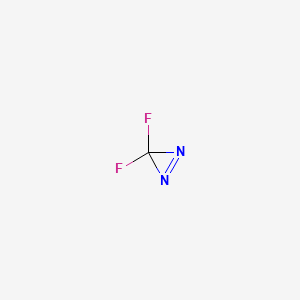
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

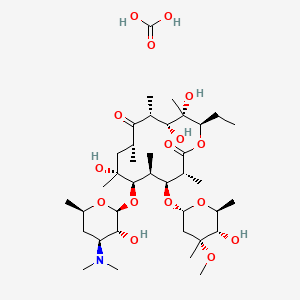
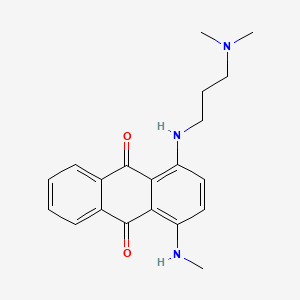
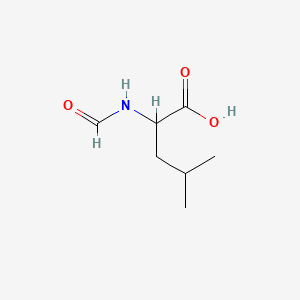
![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

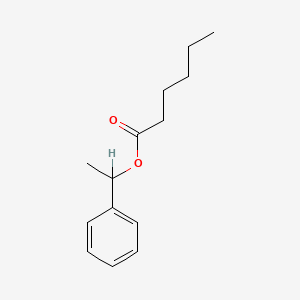

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)
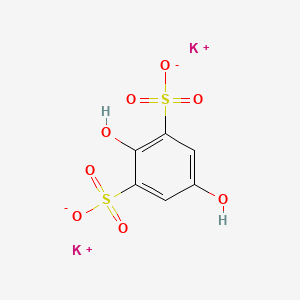
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
